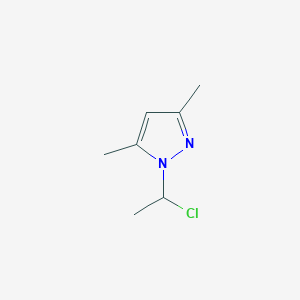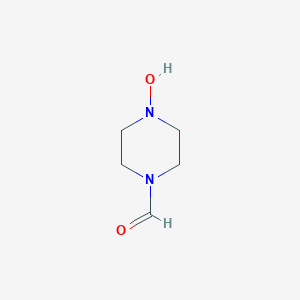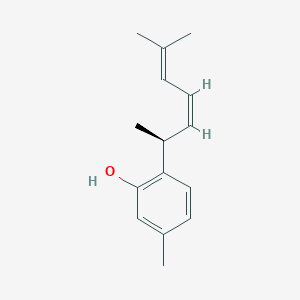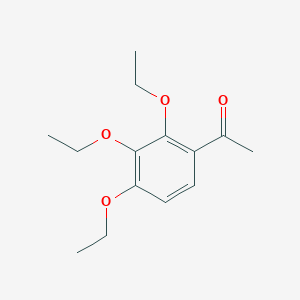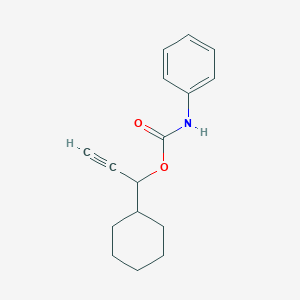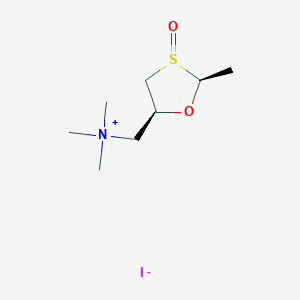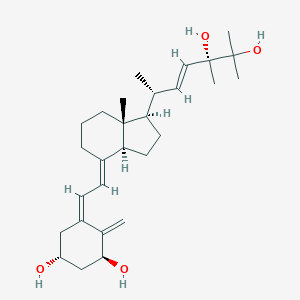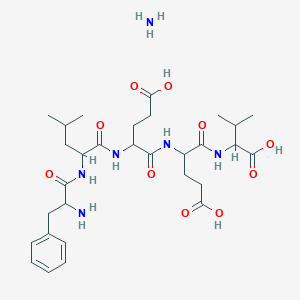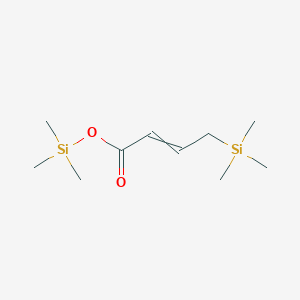
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a versatile compound that can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate acts as a nucleophile in various reactions. It can undergo Michael addition reactions with various electrophiles such as aldehydes, ketones, and α,β-unsaturated esters. The reaction yields an adduct that can be further functionalized to yield various compounds.
Biochemical and Physiological Effects:
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate has been studied for its biochemical and physiological effects. It has been found to have antioxidant properties and can scavenge free radicals. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-tumor properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various reactions. However, it has some limitations as well. It is a toxic compound that can cause skin irritation and respiratory problems. Therefore, it should be handled with care.
Orientations Futures
There are several future directions for the research on Trimethylsilyl 4-(trimethylsilyl)but-2-enoate. Some of the possible directions are:
1. Synthesis of new compounds using Trimethylsilyl 4-(trimethylsilyl)but-2-enoate as a starting material.
2. Development of new applications for Trimethylsilyl 4-(trimethylsilyl)but-2-enoate in various fields such as materials science and pharmaceuticals.
3. Study of the mechanism of action of Trimethylsilyl 4-(trimethylsilyl)but-2-enoate in more detail.
4. Study of the biochemical and physiological effects of Trimethylsilyl 4-(trimethylsilyl)but-2-enoate in more detail.
5. Development of new synthesis methods for Trimethylsilyl 4-(trimethylsilyl)but-2-enoate that are more efficient and environmentally friendly.
In conclusion, Trimethylsilyl 4-(trimethylsilyl)but-2-enoate is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new compounds and applications that can benefit various fields.
Méthodes De Synthèse
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate can be synthesized using different methods. One of the most common methods is the reaction between 4-pentenoic acid and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction yields Trimethylsilyl 4-(trimethylsilyl)but-2-enoate as a colorless liquid with a boiling point of 150-152°C.
Applications De Recherche Scientifique
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it is used as a reagent for the synthesis of various compounds such as α,β-unsaturated esters, ketones, and aldehydes. In the field of materials science, it is used as a precursor for the synthesis of functionalized polymers and coatings. In the field of pharmaceuticals, it is used as a starting material for the synthesis of various drugs.
Propriétés
Numéro CAS |
109751-81-7 |
|---|---|
Nom du produit |
Trimethylsilyl 4-(trimethylsilyl)but-2-enoate |
Formule moléculaire |
C10H22O2Si2 |
Poids moléculaire |
230.45 g/mol |
Nom IUPAC |
trimethylsilyl 4-trimethylsilylbut-2-enoate |
InChI |
InChI=1S/C10H22O2Si2/c1-13(2,3)9-7-8-10(11)12-14(4,5)6/h7-8H,9H2,1-6H3 |
Clé InChI |
SUHKAEVNVTYNIE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC=CC(=O)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)CC=CC(=O)O[Si](C)(C)C |
Synonymes |
TRIMETHYLSILYL 4-TRIMETHYLSILYLCROTONATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



